molecular formula C7H15NO B13337216 Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol

Cat. No.: B13337216
M. Wt: 129.20 g/mol
InChI Key: SVXFBXWDCXIWHZ-NKWVEPMBSA-N
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Description

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the dimethylamino and hydroxyl groups.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with dimethylamine to introduce the dimethylamino group.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Dimethylamine, tosyl chloride (TsCl) for converting hydroxyl to tosylate.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.

Scientific Research Applications

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving chiral recognition and stereoselective reactions.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol can be compared with similar compounds such as:

    Cyclopentanol: Lacks the dimethylamino group, making it less versatile in reactions involving amines.

    Dimethylaminocyclopentane: Lacks the hydroxyl group, limiting its use in reactions requiring alcohol functionality.

    Cyclopentanone: Lacks both the dimethylamino and hydroxyl groups, making it a simpler starting material for synthesis.

The uniqueness of this compound lies in its combination of both functional groups and its specific stereochemistry, which provides distinct reactivity and applications in various fields.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,3S)-3-(dimethylamino)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

SVXFBXWDCXIWHZ-NKWVEPMBSA-N

Isomeric SMILES

CN(C)[C@H]1CC[C@H](C1)O

Canonical SMILES

CN(C)C1CCC(C1)O

Origin of Product

United States

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